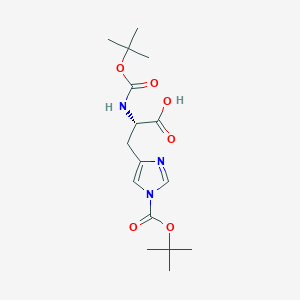

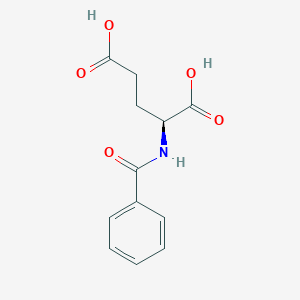

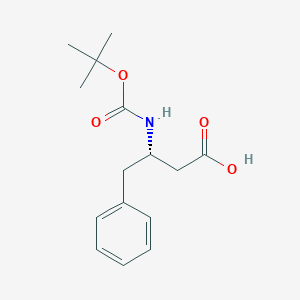

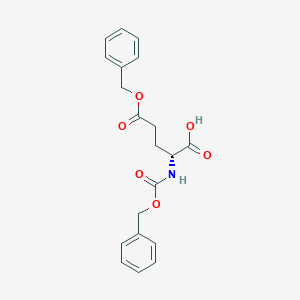

(S)-3-(Boc-amino)-4-phenylbutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-3-(Boc-amino)-4-phenylbutyric acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .

Scientific Research Applications

Synthesis of Polymyxin Analogs

This compound is utilized in the synthesis of polymyxin analogs, which are significant in the development of antibiotics. Polymyxins are a class of antibiotics that are effective against gram-negative bacteria and are particularly useful in treating drug-resistant strains .

Amino Acid Analysis

It plays a crucial role in amino acid analysis, which is essential for understanding protein composition. This analysis is pivotal in fields like food science, medicine, and biochemistry. For instance, determining the amino acid composition in seeds is vital for cultivating superior crop varieties .

Protein Characterization

The compound is used in characterizing amino acids within proteins. This is important for understanding protein structure and function, which has implications in drug design and molecular biology .

Cell Culture Media Monitoring

Monitoring the composition of cell culture media is critical for biotechnological applications, and this compound aids in the analysis of amino acids in these media. This ensures the optimal growth and maintenance of cell cultures used in research .

Nutritional Analysis

In the food and feed industry, analyzing nutritional components is essential. “(S)-3-(Boc-amino)-4-phenylbutyric acid” is used to analyze the amino acid content, which helps in assessing the nutritional value of food and feed products .

Medical Diagnostics

Changes in amino acid levels in physiological fluids can be indicative of certain diseases. Therefore, this compound is instrumental in the diagnostic process, aiding in the early detection and treatment of various health conditions .

Future Directions

Mechanism of Action

Target of Action

The primary target of Boc-L-beta-homophenylalanine is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .

Mode of Action

Boc-L-beta-homophenylalanine acts by protecting the amino group in amines, converting it into a carbamate . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) derivative , which is more stable due to the more substituted tert-butyl carbocation . The Boc group is then cleaved off when no longer needed, typically using a strong acid such as trifluoroacetic acid (TFA) .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides , where the amino groups need to be protected during the process . The addition and removal of the Boc group facilitate the transformations of other functional groups in the peptide synthesis .

Pharmacokinetics

ADME properties would be influenced by its structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which would alter the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of Boc-L-beta-homophenylalanine’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, the compound ensures that the peptide bonds form correctly .

Action Environment

The action of Boc-L-beta-homophenylalanine is influenced by various environmental factors. For instance, the presence of a strong acid is required to remove the Boc group . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375820 |

Source

|

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51871-62-6 |

Source

|

| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)